molecular formula C20H24N4O2 B2848285 N-cyclohexyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide CAS No. 2380175-90-4

N-cyclohexyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide

Cat. No.: B2848285
CAS No.: 2380175-90-4
M. Wt: 352.438
InChI Key: YJFPTIMVUWYHMU-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide is a complex organic compound that belongs to the class of azetidines. This compound features a unique structure that includes a cyclohexyl group, a phenylpyridazinyl moiety, and an azetidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring and the phenylpyridazinyl moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19-12-11-18(15-7-3-1-4-8-15)22-24(19)17-13-23(14-17)20(26)21-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16-17H,2,5-6,9-10,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFPTIMVUWYHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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